molecular formula C27H47NO2S B11557140 4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol

4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol

Cat. No.: B11557140
M. Wt: 449.7 g/mol
InChI Key: TXQJBARSXVYLGF-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol is an organic compound characterized by its complex structure, which includes a benzene ring substituted with a hydroxyl group and an imine group linked to an octadecylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol typically involves a multi-step process:

    Formation of the Imine Group: This step involves the reaction of 2-(octadecylsulfanyl)ethylamine with 4-hydroxybenzaldehyde under acidic conditions to form the imine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂) under UV light.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated derivatives of the benzene ring.

Scientific Research Applications

4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as an antimicrobial agent.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism by which 4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol exerts its effects involves interactions with biological membranes. The long octadecylsulfanyl chain allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The imine and hydroxyl groups may also interact with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(hexadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol
  • 4-[(E)-{[2-(dodecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol

Uniqueness

4-[(E)-{[2-(octadecylsulfanyl)ethyl]imino}methyl]benzene-1,3-diol is unique due to its longer alkyl chain, which enhances its amphiphilic properties and potential interactions with lipid membranes. This makes it particularly useful in applications requiring strong membrane association and disruption capabilities.

Properties

Molecular Formula

C27H47NO2S

Molecular Weight

449.7 g/mol

IUPAC Name

4-(2-octadecylsulfanylethyliminomethyl)benzene-1,3-diol

InChI

InChI=1S/C27H47NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-31-22-20-28-24-25-18-19-26(29)23-27(25)30/h18-19,23-24,29-30H,2-17,20-22H2,1H3

InChI Key

TXQJBARSXVYLGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCSCCN=CC1=C(C=C(C=C1)O)O

Origin of Product

United States

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